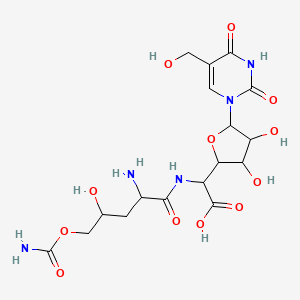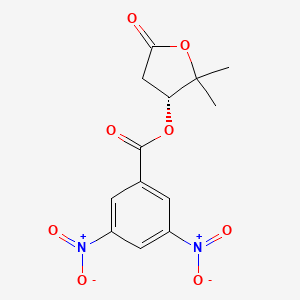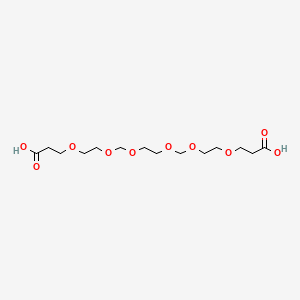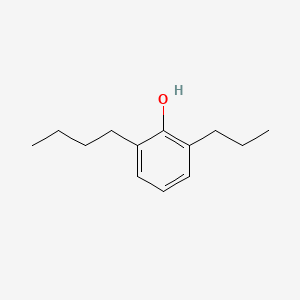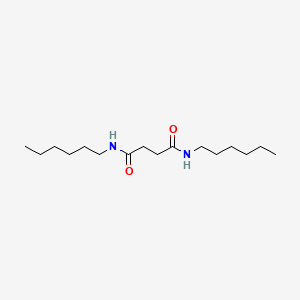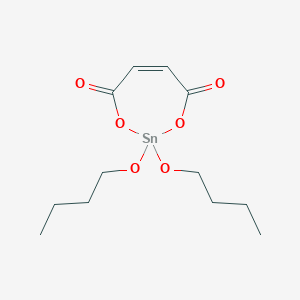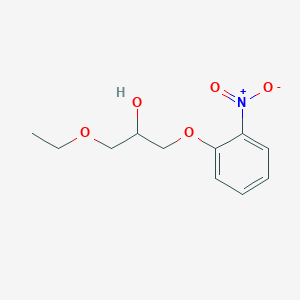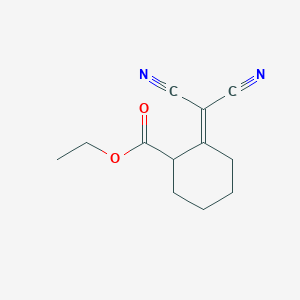
4-(3,6-Dimethylhept-5-en-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Dimethylhept-5-en-3-yl)pyridine is a chemical compound belonging to the class of pyridines, which are six-membered nitrogen-containing heterocycles. Pyridines are known for their aromaticity and are found in many active pharmaceuticals, natural products, and functional materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, followed by oxidation to yield the pyridine derivative . Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,6-Dimethylhept-5-en-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridines.
Applications De Recherche Scientifique
4-(3,6-Dimethylhept-5-en-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe for understanding enzyme mechanisms.
Medicine: It has potential therapeutic applications, including anti-cancer and antimicrobial properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
4-(Dimethylamino)pyridine (DMAP): Known for its catalytic properties in acylation reactions.
3,4-Dimethylpyridine: Another pyridine derivative with distinct chemical properties.
Uniqueness: 4-(3,6-Dimethylhept-5-en-3-yl)pyridine stands out due to its unique substitution pattern, which imparts specific chemical reactivity and potential applications not shared by other pyridine derivatives. Its structural features make it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
22241-62-9 |
|---|---|
Formule moléculaire |
C14H21N |
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
4-(3,6-dimethylhept-5-en-3-yl)pyridine |
InChI |
InChI=1S/C14H21N/c1-5-14(4,9-6-12(2)3)13-7-10-15-11-8-13/h6-8,10-11H,5,9H2,1-4H3 |
Clé InChI |
RFIVXDQKLHDXSE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC=C(C)C)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



